N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound that features an imidazole ring, a phenyl group, and an isoxazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmacology and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Dimetridazole: An imidazole derivative with antimicrobial properties.
Azathioprine: An immunosuppressive drug containing an imidazole ring.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole moiety
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of an imidazole ring, a phenyl group, and an isoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-13-15(16(20-23-13)14-6-3-2-4-7-14)17(22)19-8-5-10-21-11-9-18-12-21/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,19,22) |
InChI Key |
KZRGLZSJVNLGOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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